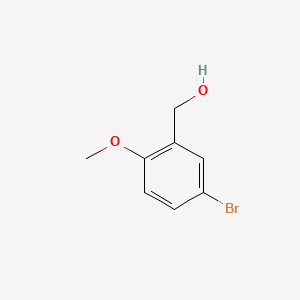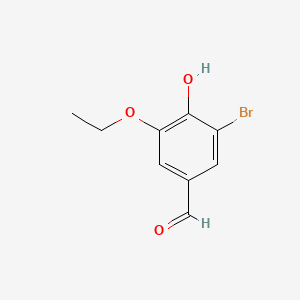
4-メチル-1-トリチル-1H-イミダゾール
概要
説明
4-Methyl-1-trityl-1H-imidazole is a substituted imidazole compound characterized by the presence of a trityl group at the nitrogen atom and a methyl group at the fourth position of the imidazole ring. Imidazoles are a class of heterocyclic compounds that play a crucial role in various biological and chemical processes due to their unique structural and electronic properties.
科学的研究の応用
4-Methyl-1-trityl-1H-imidazole has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
Target of Action
4-Methyl-1-trityl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various targets due to their versatile chemical structure
Biochemical Pathways
Imidazole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities
Result of Action
Given the diverse biological activities of imidazole derivatives , it can be expected that 4-Methyl-1-trityl-1H-imidazole would have a range of effects at the molecular and cellular level
生化学分析
Biochemical Properties
4-Methyl-1-trityl-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. This interaction can affect the enzyme’s ability to catalyze reactions, leading to changes in metabolic pathways. Additionally, 4-Methyl-1-trityl-1H-imidazole can interact with proteins involved in signal transduction, potentially modulating cellular responses to external stimuli .
Cellular Effects
The effects of 4-Methyl-1-trityl-1H-imidazole on cells are diverse and depend on the cell type and context. In some cell types, it has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 4-Methyl-1-trityl-1H-imidazole may affect cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 4-Methyl-1-trityl-1H-imidazole exerts its effects through several mechanisms. It can bind to biomolecules such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can induce conformational changes in the target molecules, affecting their activity and interactions with other biomolecules. Additionally, 4-Methyl-1-trityl-1H-imidazole can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-1-trityl-1H-imidazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methyl-1-trityl-1H-imidazole remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 4-Methyl-1-trityl-1H-imidazole can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Methyl-1-trityl-1H-imidazole in animal models vary with different dosages. At low doses, the compound may exert beneficial effects, such as modulating enzyme activity or enhancing cellular responses. At high doses, 4-Methyl-1-trityl-1H-imidazole can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .
Metabolic Pathways
4-Methyl-1-trityl-1H-imidazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These alterations can have downstream effects on cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of 4-Methyl-1-trityl-1H-imidazole within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the accumulation and distribution of 4-Methyl-1-trityl-1H-imidazole, influencing its overall activity and efficacy .
Subcellular Localization
4-Methyl-1-trityl-1H-imidazole exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and modulate its effects on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-trityl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylimidazole with trityl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 4-Methyl-1-trityl-1H-imidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: 4-Methyl-1-trityl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methyl group at the fourth position can be oxidized to form a carboxylic acid derivative.
Reduction: The trityl group can be reduced to form the corresponding imidazole derivative.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of 4-carboxy-1-trityl-1H-imidazole.
Reduction: Formation of 4-methyl-1H-imidazole.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
類似化合物との比較
4-Methylimidazole: Lacks the trityl group, making it less lipophilic and potentially less bioactive.
1-Tritylimidazole: Lacks the methyl group, which may affect its reactivity and biological properties.
4,5-Diphenyl-1H-imidazole: Contains phenyl groups instead of a trityl group, leading to different electronic and steric effects.
Uniqueness: 4-Methyl-1-trityl-1H-imidazole is unique due to the presence of both the trityl and methyl groups, which confer distinct chemical and biological properties. The trityl group enhances lipophilicity and stability, while the methyl group can influence the compound’s reactivity and interaction with biological targets.
特性
IUPAC Name |
4-methyl-1-tritylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2/c1-19-17-25(18-24-19)23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDROHFZOCLUMKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347141 | |
| Record name | 4-Methyl-1-trityl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82594-80-7 | |
| Record name | 4-Methyl-1-trityl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
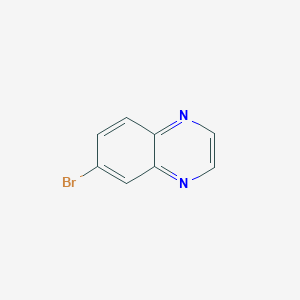
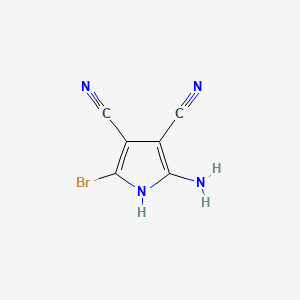
![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1268451.png)
![2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268452.png)
![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268454.png)
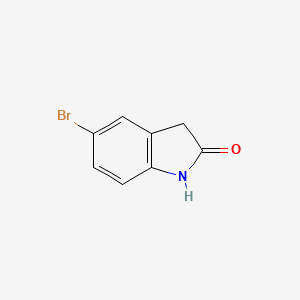

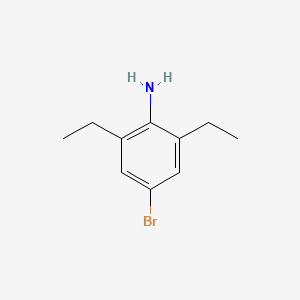
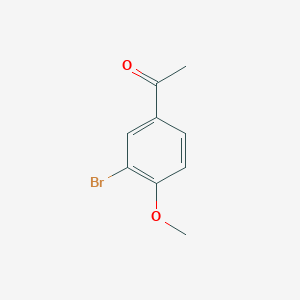
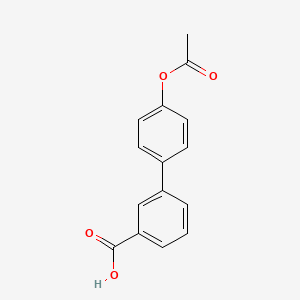
![3-Bromothieno[3,2-c]pyridine](/img/structure/B1268464.png)
